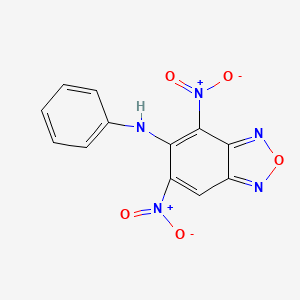
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a benzoxadiazole ring, and an amine group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of N-phenyl-2,1,3-benzoxadiazol-5-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzoxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4,6-diamino-N-phenyl-2,1,3-benzoxadiazol-5-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized nitrogen species or ring-opened products.
Scientific Research Applications
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophilic sites in biological molecules. The benzoxadiazole ring contributes to its stability and electronic properties, making it an effective probe or reagent in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrodiphenylamine
- 2,1,3-Benzothiadiazole
- 2,4-Dinitrophenylhydrazine
Comparison
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro groups and a benzoxadiazole ring, which imparts distinct chemical and physical properties. Compared to 2,4-Dinitrodiphenylamine, it has a more complex ring structure, leading to different reactivity and applications. 2,1,3-Benzothiadiazole, while similar in having a heterocyclic ring, lacks the nitro groups, resulting in different electronic properties and uses. 2,4-Dinitrophenylhydrazine is primarily used as a reagent for detecting carbonyl compounds, whereas this compound has broader applications in various fields.
Properties
CAS No. |
95928-30-6 |
|---|---|
Molecular Formula |
C12H7N5O5 |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
4,6-dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H7N5O5/c18-16(19)9-6-8-10(15-22-14-8)12(17(20)21)11(9)13-7-4-2-1-3-5-7/h1-6,13H |
InChI Key |
KFWODRRBSNSPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















